Phosphoric acid, isooctyl ester

Description

The exact mass of the compound Phosphoric acid, isooctyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Phosphoric acid, isooctyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphoric acid, isooctyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

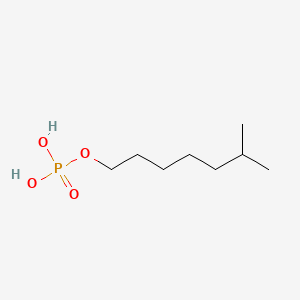

Structure

3D Structure

Properties

IUPAC Name |

6-methylheptyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19O4P/c1-8(2)6-4-3-5-7-12-13(9,10)11/h8H,3-7H2,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQINQJTUMGQYOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCOP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10874012 | |

| Record name | 6-Methylheptyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphoric acid, isooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

26403-12-3, 12645-53-3, 3256-92-6 | |

| Record name | Phosphoric acid, monoisooctyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026403123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, isooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, monoisooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methylheptyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, isooctyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isooctyl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of phosphoric acid isooctyl ester

An In-Depth Technical Guide to the Physicochemical Properties of Isooctyl Phosphoric Acid

Foreword: A Note on Nomenclature

The term "Isooctyl Phosphoric Acid" is a common descriptor in industrial and laboratory settings. However, it represents a class of compounds rather than a single molecular entity. Commercial preparations are typically mixtures, primarily consisting of mono-isooctyl phosphoric acid and di-isooctyl phosphoric acid[1]. The "isooctyl" group itself is often derived from 2-ethylhexanol, a common branched C8 alcohol. For the purpose of this guide, we will focus on the properties of the mono- and di-ester forms, which are the most prevalent and functionally significant components. Understanding this inherent heterogeneity is critical for experimental design and data interpretation.

Molecular Identity and Chemical Structure

Phosphoric acid isooctyl esters are organophosphate compounds characterized by one or two isooctyl groups attached to a central phosphate core via an ester linkage. The remaining P-OH groups impart the acidic character to the molecule.

-

Mono-isooctyl Phosphoric Acid (MIPA): Features one isooctyl chain. It is a dibasic acid with two available protons for dissociation. Its IUPAC name is 6-methylheptyl dihydrogen phosphate[2][][4].

-

Di-isooctyl Phosphoric Acid (DIPA): Features two isooctyl chains. It is a monobasic acid. Its IUPAC name is bis(6-methylheptyl) hydrogen phosphate[5].

These structural differences fundamentally govern the physicochemical behavior of each species, influencing properties like solubility, acidity, and surfactant capabilities.

Caption: Chemical structures of Mono- and Di-isooctyl Phosphoric Acid.

Core Physicochemical Properties

The functional characteristics of isooctyl phosphoric acid are dictated by its physical and chemical properties. These values are crucial for applications ranging from liquid-liquid extraction to formulation science. The data presented below is a synthesis from multiple authoritative databases.

| Property | Mono-isooctyl Phosphoric Acid | Di-isooctyl Phosphoric Acid | Reference(s) |

| Molecular Formula | C8H19O4P | C16H35O4P | [2][6][7],[5] |

| Molecular Weight | 210.21 g/mol | 322.42 g/mol | [2][6],[5] |

| Physical Form | Liquid | Colorless, viscous liquid | [2],[5][8][9] |

| Boiling Point | Data not available | 256 °C; 209 °C (at 1.33 kPa) | [9],[8] |

| Freezing/Melting Point | Data not available | -60 °C | [8] |

| Density | Data not available | 0.973 g/cm³ (at 25 °C) | [8] |

| Solubility | Soluble in organic solvents and alkalis; insoluble in water. | Soluble in common organic solvents and alkalis; insoluble in water. | [8] |

| Acidity (pKa) | Data not available | Data not available | |

| Refractive Index | Data not available | 1.4420 (at 25 °C) | [8] |

| XLogP3-AA | 1.6 | 5.2 | [2],[5] |

Expert Insight: The significant difference in the octanol-water partition coefficient (XLogP3-AA) between the mono- and di-esters is a key determinant of their function. The lower value for MIPA suggests greater affinity for aqueous phases compared to DIPA, while the high value for DIPA underscores its utility in organic solvent-based extraction systems. The insolubility in water and solubility in organic solvents make these compounds ideal for extracting metals and other solutes from aqueous solutions into an organic phase[8].

Acidity and its Implications

Analytical Characterization and Purification

The analysis of commercial isooctyl phosphoric acid requires methods that can resolve the mono- and di-ester components, as well as quantify impurities such as the parent alcohol (isooctanol) and inorganic phosphate.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for separating and quantifying the components of isooctyl phosphoric acid mixtures[10]. The difference in hydrophobicity between the mono- and di-esters allows for their separation on a C8 or C18 column.

Exemplary HPLC Protocol:

-

System Preparation:

-

Column: Newcrom R1 or equivalent C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (ACN) and water with an acidic modifier. For example, start with a 60:40 ACN:Water mixture (containing 0.1% phosphoric or formic acid) and ramp to 95:5 ACN:Water. The acid suppresses the ionization of the phosphate groups, leading to better peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD). ELSD is preferred as the analytes lack a strong chromophore.

-

-

Standard Preparation:

-

Prepare individual standards of purified mono- and di-isooctyl phosphoric acid, if available.

-

Create a mixed standard solution in the mobile phase or a suitable organic solvent (e.g., isopropanol).

-

-

Sample Preparation:

-

Accurately weigh the isooctyl phosphoric acid sample.

-

Dissolve and dilute to a known concentration (e.g., 1 mg/mL) in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Analysis and Quantification:

-

Inject the standards to determine retention times and generate a calibration curve.

-

Inject the sample. The di-ester (DIPA) will have a longer retention time than the mono-ester (MIPA) due to its greater hydrophobicity.

-

Quantify the components by comparing peak areas to the calibration curve.

-

Purification Protocol

Commercial samples may contain residual starting materials or byproducts[9]. A liquid-liquid washing procedure can be employed for purification.

Caption: Workflow for the purification of commercial isooctyl phosphoric acid.

Causality Behind the Protocol: This multi-step washing protocol is designed to systematically remove different types of impurities[9].

-

Initial Acid Wash (HNO3): Removes basic impurities and some metal contaminants.

-

Carbonate Wash ((NH4)2CO3): This basic wash deprotonates the acidic phosphate esters, transferring them to the aqueous phase as salts, while neutral impurities (like residual isooctanol) remain in the organic hexane layer. Subsequent re-acidification would be needed to recover the product. Alternatively, and more simply as described in the reference, this step may be intended to remove strongly acidic impurities while the product remains in the organic phase.

-

Final Acid and Water Washes: Remove residual carbonate and any water-soluble impurities, yielding a cleaner product in the organic phase.

Applications in Research and Drug Development

The unique properties of isooctyl phosphoric acid make it a versatile tool for scientists.

-

Extraction Agent: It is widely used in solvent extraction to separate and purify metals, particularly rare earth elements[8]. In pharmaceutical sciences, this principle can be adapted to extract basic drug compounds from complex matrices for analysis or purification.

-

Surfactant and Emulsifier: The amphiphilic nature of the mono-ester, with its polar phosphate head and nonpolar isooctyl tail, allows it to act as a surfactant. This is valuable in creating stable emulsions for drug delivery systems, such as microemulsions or self-emulsifying drug delivery systems (SEDDS), which can enhance the solubility and bioavailability of poorly water-soluble drugs.

-

Prodrug Moiety: The phosphate group is a common motif in drug design, particularly for antiviral nucleoside analogues[11][12]. While isooctyl esters themselves are not typical prodrugs, the study of their properties informs the design of more complex phosphate ester prodrugs that aim to improve cell membrane permeability and oral bioavailability[12].

Caption: Relationship between core properties and scientific applications.

Safety, Handling, and Storage

Diisooctyl phosphoric acid is classified as a corrosive material. It can cause severe skin burns and eye damage[5][9][13][14].

-

Personal Protective Equipment (PPE): Always handle with chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood[15][16].

-

Handling: Avoid contact with skin, eyes, and mucous membranes[9]. It is corrosive to metals and may evolve flammable hydrogen gas upon contact[5][9][17].

-

Spill Response: For small spills, use an inert absorbent material. Isolate the spill area. Dike runoff from fire control for later disposal[17].

-

Fire Hazard: The material is combustible but may require some effort to ignite[5][9][17]. In case of fire, use dry chemical, CO2, or water spray[5][17]. When heated to decomposition, it can emit toxic fumes of phosphorus oxides (POx)[9].

-

Storage: Store in a cool, well-ventilated area in the original, tightly sealed container[15]. Keep away from strong reducing agents, oxidizing agents, and incompatible metals[9][17].

References

-

Diisooctyl phosphate | C16H35O4P | CID 103474 - PubChem. (n.d.). National Institutes of Health. [Link]

-

Phosphoric acid, isooctyl diphenyl ester Properties. (n.d.). U.S. Environmental Protection Agency. [Link]

-

Di(isooctyl) phosphate - ChemBK. (2024, April 11). ChemBK. [https://www.chembk.com/en/chem/Di(isooctyl) phosphate]([Link] phosphate)

-

Separation of Phosphoric acid, diisooctyl ester, sodium salt on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

-

Diphosphoric acid, P,P'-diisooctyl ester | C16H36O7P2 | CID 534663 - PubChem. (n.d.). National Institutes of Health. [Link]

-

Diisooctyl phosphate - Hazardous Agents. (n.d.). Haz-Map. [Link]

-

Trioctyl phosphate. (n.d.). ATAMAN CHEMICALS. [Link]

-

Phosphoric acid, isooctyl diphenyl ester | C20H27O4P | CID 121811 - PubChem. (n.d.). National Institutes of Health. [Link]

-

Isooctyl monophosphate | C8H19O4P | CID 106625 - PubChem. (n.d.). National Institutes of Health. [Link]

-

Phosphoric acid, monoisooctyl ester, disodium salt. (n.d.). Pharos. [Link]

-

Phosphoric acid, monoisooctyl ester - Substance Details. (n.d.). U.S. Environmental Protection Agency. [Link]

-

Phosphoric acid, isooctyl diphenyl ester - Links. (n.d.). Computational Toxicology and Exposure Online Resources. [Link]

-

Phosphoric acid, isoamyl-isooctyl ester. (n.d.). NIST WebBook. [Link]

-

Islechem LLC Isooctyl Acid Phosphate - 27215-10-7. (n.d.). Knowde. [Link]

-

ISOOCTYL MONOPHOSPHATE. (n.d.). Global Substance Registration System. [Link]

-

SAFETY DATA SHEET. (n.d.). Murphy and Son. [Link]

- Phosphoric acid/phosphonic acid derivatives and medicinal uses thereof. (n.d.).

-

Development and Clinical Application of Phosphorus-Containing Drugs. (2020, August 25). PMC. [Link]

-

Phosphoric Acid (H₃PO₄): The Key to Modern Industrial Development. (2024, December 28). [Source not further specified]. [Link]

-

Study on the Purification Process of Phosphoric Acid Using Organic Solvents. (n.d.). [Source not further specified]. [Link]

-

How To Test The Purity of Phosphoric Acid. (n.d.). Chemate Phosphorus Chemicals. [Link]

Sources

- 1. Islechem LLC Isooctyl Acid Phosphate - 27215-10-7 - Knowde [knowde.com]

- 2. Isooctyl monophosphate | C8H19O4P | CID 106625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phosphoric acid, isooctyl ester | 12645-53-3 [sigmaaldrich.com]

- 5. Diisooctyl phosphate | C16H35O4P | CID 103474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. chembk.com [chembk.com]

- 9. diisoctyl acid phosphate CAS#: 27215-10-7 [m.chemicalbook.com]

- 10. Separation of Phosphoric acid, diisooctyl ester, sodium salt on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. EP2998307A1 - Phosphoric acid/phosphonic acid derivatives and medicinal uses thereof - Google Patents [patents.google.com]

- 12. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.ca [fishersci.ca]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. murphyandson.co.uk [murphyandson.co.uk]

- 16. fishersci.com [fishersci.com]

- 17. DIISOOCTYL ACID PHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Molecular structure and CAS registry data for isooctyl phosphate

An In-depth Technical Guide to Isooctyl Phosphate for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of isooctyl phosphate, a class of organophosphate esters with significant utility across various scientific and industrial domains. This document delineates the molecular structure, CAS registry data, and physicochemical properties of key isooctyl phosphate isomers. It further details common synthesis methodologies, explores the compound's reactivity, and discusses its applications, with a particular focus on its relevance to researchers and drug development professionals. Safety protocols and handling guidelines are also provided to ensure safe and effective laboratory use.

Defining "Isooctyl Phosphate": Molecular Structure and Isomerism

The term "isooctyl phosphate" refers to a family of organophosphate compounds characterized by one or more isooctyl groups attached to a central phosphate core via an ester linkage. The "isooctyl" designation itself represents several possible C8H17 branched-chain isomers, with 6-methylheptyl and the commercially significant 2-ethylhexyl being the most common. Consequently, isooctyl phosphate can exist as a mono-, di-, or tri-ester, each with distinct properties and CAS Registry Numbers.

For the purposes of this guide, we will focus on the most extensively studied and utilized members of this family, particularly di(2-ethylhexyl) phosphoric acid (D2EHPA), a diester that serves as a representative example for many applications.

Key CAS Registry Numbers:

-

12645-53-3: A general CAS number for Isooctyl Phosphate, often referring to the monoester, 6-methylheptyl dihydrogen phosphate.[][2][3]

-

298-07-7: The specific CAS number for Di(2-ethylhexyl) phosphoric acid (D2EHPA), a common and important diester.[4]

-

27215-10-7: Diisooctyl phosphate, another diester.[5]

-

29319-57-1: Isooctyl diphenyl phosphate, a triester with mixed aryl and alkyl groups.[6][7]

Caption: Generalized structure of Di(2-ethylhexyl) Phosphoric Acid (D2EHPA).

Physicochemical Data

The physical and chemical properties of isooctyl phosphates are dictated by the specific isomeric structure of the alkyl chain and the degree of esterification. The branched nature of the isooctyl group generally imparts greater solubility in organic solvents and a lower freezing point compared to straight-chain analogues.

Table 1: Selected Physicochemical Properties of Di(2-ethylhexyl) Phosphoric Acid (CAS: 298-07-7)

| Property | Value | Source |

| Molecular Formula | C₁₆H₃₅O₄P | [4] |

| Molecular Weight | 322.43 g/mol | [4] |

| Appearance | Colorless to yellowish viscous, oily liquid | [4] |

| Boiling Point | ~393 °C (Decomposes) | [8] |

| Melting Point | -60 °C | [4] |

| Density | 0.9758 g/cm³ (at 20 °C) | [8] |

| Solubility | Insoluble in water; Soluble in alcohol and other organic solvents | [8] |

Synthesis and Chemical Reactivity

General Synthesis Pathway

Isooctyl phosphates are typically synthesized via the esterification of a phosphorylating agent with an isooctyl alcohol. The most common industrial method involves the reaction of phosphorus oxychloride (POCl₃) with isooctyl alcohol (e.g., 2-ethylhexanol). The stoichiometry of the reactants is the primary determinant of the final product distribution (mono-, di-, and tri-esters).

3 C₈H₁₇OH + POCl₃ → (C₈H₁₇O)₃PO + 3 HCl

This reaction is highly exothermic and produces hydrogen chloride (HCl) gas as a byproduct, which must be managed through careful temperature control and scrubbing. Subsequent neutralization and purification steps are essential to isolate the desired phosphate ester.[9][10]

Experimental Protocol: Laboratory-Scale Synthesis of Trioctyl Phosphate

This protocol provides a generalized procedure for synthesizing tri-iso-octyl phosphate.

-

Reactor Setup: Equip a three-necked, round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a condenser connected to a gas scrubber (e.g., a sodium hydroxide solution trap) to neutralize the evolved HCl gas. Ensure the entire apparatus is dry and operated within a fume hood.

-

Initial Charge: Charge the reaction flask with isooctyl alcohol. Begin stirring and cool the flask in an ice-water bath to below 15-20°C.[9]

-

Reagent Addition: Add phosphorus oxychloride (POCl₃) to the dropping funnel. Add the POCl₃ dropwise to the cooled, stirring alcohol. The rate of addition must be carefully controlled to maintain the reaction temperature below 25°C.[11]

-

Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature. The reaction can then be driven to completion by gentle heating (e.g., staged heating at 30°C, 60°C, and 90°C for 1-2 hours at each stage).[11]

-

Neutralization and Washing: Cool the reaction mixture. Add water to quench the reaction and dissolve inorganic salts. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, a dilute sodium hydroxide solution to neutralize residual acid, and finally with water again until the aqueous layer is neutral.[9]

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter to remove the drying agent. The final product can be purified by vacuum distillation to remove any unreacted alcohol and other volatile impurities.[9]

Trustworthiness & Causality:

-

Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the phosphorus oxychloride, reducing yield and creating undesirable byproducts.

-

Temperature Control: The reaction is highly exothermic. Poor temperature control can lead to dangerous pressure buildup and the formation of side products. Cooling during the initial addition is critical for selectivity and safety.[9][11]

-

Alkaline Wash: The neutralization step is essential to remove corrosive HCl and acidic phosphate byproducts, which would otherwise compromise the stability and purity of the final product.[10]

Caption: Experimental workflow for the synthesis of isooctyl phosphate.

Applications in Research and Drug Development

While widely used as plasticizers, lubricants, and flame retardants[], isooctyl phosphates possess properties that make them relevant to the pharmaceutical and life sciences.

-

Solvent Extraction: D2EHPA is a cornerstone of solvent extraction and liquid-liquid extraction technologies. It is highly effective for the selective extraction and separation of rare-earth metals and uranium, a process critical in both industrial metallurgy and the purification of materials for research.[12] This chelating ability can be leveraged in laboratory settings for selective ion separation.

-

Prodrug Development: The phosphate ester functional group is a well-established motif in prodrug design.[13][14] Attaching a phosphate group to a parent drug molecule can dramatically increase its aqueous solubility, which is often a limiting factor in drug formulation. These phosphate prodrugs are typically inactive but are cleaved in vivo by endogenous phosphatases to release the active pharmaceutical ingredient (API).[] While isooctyl phosphates themselves are not common prodrugs, the underlying chemistry is directly applicable. The lipophilic isooctyl group could be used to create phosphate prodrugs designed to partition into lipid membranes before enzymatic cleavage.

-

Drug Delivery Systems: The surfactant properties of some phosphate esters allow them to be used as excipients in drug formulations, acting as emulsifiers or solubilizing agents to create stable delivery systems for poorly soluble compounds.[16] The introduction of a phosphate group can significantly improve the druggability of certain compounds by enhancing their physicochemical properties.[]

Safety and Handling

Organophosphates as a class require careful handling due to their potential toxicity.

-

Exposure Routes: Isooctyl phosphates can be absorbed through the skin, via inhalation, or by ingestion.[17][18][19] The dermal route is a primary concern in occupational settings.[19]

-

Hazards: They can be corrosive and cause severe skin and eye irritation or burns.[8] In the presence of strong reducing agents, they may form highly toxic phosphine gas.[20]

-

Personal Protective Equipment (PPE): Always handle isooctyl phosphates in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

First Aid: In case of skin contact, immediately flush with plenty of water for at least 15 minutes.[20] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[20] If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention. Always consult the specific Safety Data Sheet (SDS) for the compound before use.[18]

Conclusion

Isooctyl phosphate represents a versatile class of chemical compounds whose utility is rooted in the unique properties imparted by its branched alkyl chains and central phosphate core. For researchers and drug development professionals, a thorough understanding of its chemistry—from synthesis to its potential role in modifying drug properties—is invaluable. Its established use in sophisticated separation sciences and the analogous chemistry used in modern prodrug design highlight its continued relevance. Adherence to strict safety protocols is mandatory for harnessing the benefits of this compound while mitigating the risks associated with the broader organophosphate family.

References

-

Title: Di(2-ethylhexyl)phosphoric acid - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Phosphoric acid, diisooctyl ester Source: CAS Common Chemistry URL: [Link]

-

Title: Di (2-ethylhexyl) Phosphoric Acid D2EHPA Source: Saumit Interglobe Pvt. Ltd. URL: [Link]

-

Title: Isooctyl monophosphate | C8H19O4P | CID 106625 Source: PubChem - NIH URL: [Link]

- Title: CN105503941A - Catalytic synthesis method of tri-iso-octyl phosphate Source: Google Patents URL

-

Title: Organophosphate Poisoning: Risks and Medical Interventions Source: Rupa Health URL: [Link]

-

Title: PVT properties of di-(2-ethyl hexyl) phosphoric acid Source: ResearchGate URL: [Link]

-

Title: Phosphoric acid, isooctyl ester - Substance Details Source: SRS | US EPA URL: [Link]

-

Title: Organophosphate Poisoning: What It Is, Symptoms & Treatment Source: Cleveland Clinic URL: [Link]

-

Title: Organophosphate Toxicity Source: StatPearls - NCBI Bookshelf URL: [Link]

-

Title: Health concerns around organophosphate pesticides fact sheet Source: SafeWork NSW URL: [Link]

-

Title: Health monitoring, Guide for organophosphate pesticides Source: Safe Work Australia URL: [Link]

-

Title: Phosphoric acid, isooctyl diphenyl ester | C20H27O4P | CID 121811 Source: PubChem - NIH URL: [Link]

- Title: CN103435642B - Production method of trioctyl phosphate Source: Google Patents URL

- Title: CN103224516A - Synthesis method of trioctyl phosphate Source: Google Patents URL

-

Title: [Application of phosphates and phosphonates prodrugs in drug research and development] Source: PubMed URL: [Link]

-

Title: Synthesis method of trioctyl phosphate Source: Eureka | Patsnap URL: [Link]

-

Title: Development and Clinical Application of Phosphorus-Containing Drugs Source: PMC - NIH URL: [Link]

-

Title: Sol–Gel Phosphate-based Glass for Drug Delivery Applications Source: Scilit URL: [Link]

Sources

- 2. Isooctyl monophosphate | C8H19O4P | CID 106625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. Di (2-ethylhexyl) Phosphoric Acid D2EHPA - Saumit Interglobe Pvt. Ltd. [saumitgroup.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Phosphoric acid, isooctyl diphenyl ester | C20H27O4P | CID 121811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Di(2-ethylhexyl) phosphate(298-07-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. CN103435642B - Production method of trioctyl phosphate - Google Patents [patents.google.com]

- 10. CN103224516A - Synthesis method of trioctyl phosphate - Google Patents [patents.google.com]

- 11. CN105503941A - Catalytic synthesis method of tri-iso-octyl phosphate - Google Patents [patents.google.com]

- 12. Di(2-ethylhexyl)phosphoric acid - Wikipedia [en.wikipedia.org]

- 13. [Application of phosphates and phosphonates prodrugs in drug research and development] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scilit.com [scilit.com]

- 17. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Health concerns around organophosphate pesticides fact sheet | SafeWork NSW [safework.nsw.gov.au]

- 19. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 20. DI-(2-ETHYLHEXYL)PHOSPHORIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Comprehensive Technical Guide to the Solubility Parameters of Isooctyl Phosphoric Acid in Organic Solvents

Abstract

The principle of "like dissolves like" is a cornerstone of chemical formulation, yet its practical application demands a more quantitative approach than this simple adage provides. This technical guide delves into the solubility parameters of isooctyl phosphoric acid, a compound of significant interest in fields ranging from solvent extraction to pharmaceutical formulation. By leveraging the multi-dimensional framework of Hansen Solubility Parameters (HSP), we move beyond one-dimensional predictors to a more nuanced understanding of solute-solvent interactions. This document provides a foundational overview of solubility theory, a detailed, field-proven protocol for the experimental determination of HSP, and a discussion of the practical application of this data for researchers, scientists, and drug development professionals. All methodologies are presented as self-validating systems to ensure scientific integrity and reproducibility.

The Theoretical Backbone: From Hildebrand to Hansen

Predicting solubility is fundamentally about quantifying the intermolecular forces at play between a solute and a solvent. For a solution to form, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.[1] Solubility parameters offer a numerical method to estimate this energy balance.

The Hildebrand Solubility Parameter: A Foundational Concept

In the early 20th century, Joel H. Hildebrand introduced a single-value parameter, δ, defined as the square root of the cohesive energy density (CED).[2] The CED represents the energy needed to vaporize a liquid, effectively overcoming all its intermolecular forces.[3] While groundbreaking, the Hildebrand parameter assumes that all intermolecular forces are of a similar, non-specific (dispersive) nature. This limitation makes it less accurate for systems involving polar molecules or hydrogen bonding, which is a significant drawback when considering functionalized molecules like phosphoric acid esters.[4]

Hansen Solubility Parameters (HSP): A Three-Dimensional Approach

To address the shortcomings of the single-parameter model, Charles M. Hansen proposed in 1967 that the total cohesive energy could be divided into three distinct contributions: dispersion (d), polar (p), and hydrogen bonding (h).[5]

-

δd (Dispersion Forces): These are weak, temporary forces arising from fluctuations in electron density in molecules. They are present in all molecules.

-

δp (Polar Forces): These are stronger forces that occur between molecules with a permanent dipole moment.

-

δh (Hydrogen Bonding Forces): This is a strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like the oxygen in the P-O-H group of phosphoric acid).

The total Hildebrand parameter is related to the three Hansen parameters by the equation: δ²_Total = δd² + δp² + δh² . This three-component system provides a far more descriptive and predictive framework because it requires a match not just in total cohesive energy, but in the types of forces that contribute to it.[2] Two substances with similar HSP coordinates (δd, δp, δh) are highly likely to be miscible.[6]

Experimental Protocol: Determining HSP via the Sphere Method

Theoretical group-contribution methods can estimate HSP, but for maximum accuracy, experimental determination is the gold standard.[7] The protocol described here is a self-validating system that defines a "solubility sphere" in 3D Hansen space. Solvents falling inside this sphere are considered "good" solvents, while those outside are "poor." The center of this sphere defines the HSP of the solute.[8]

Step-by-Step Methodology

-

Solvent Selection: Curate a set of 20-30 diverse organic solvents with well-established and trusted HSP values. The selection is critical; the solvents must span a wide range of dispersion, polar, and hydrogen bonding characteristics to accurately define the sphere's boundaries.

-

Sample Preparation: For each selected solvent, prepare a vial containing a known amount of isooctyl phosphoric acid (e.g., 0.1 g in 2 mL of solvent). This creates a 5% w/v mixture for assessment.

-

Equilibration: Seal the vials and place them on a shaker or rotator at a constant, controlled temperature (e.g., 25°C) for 24 hours. This duration is crucial to ensure the system reaches thermodynamic equilibrium, preventing false negatives due to slow dissolution kinetics.

-

Solubility Assessment: After equilibration, visually inspect each vial. Assign a binary score: '1' for soluble (a clear, single-phase solution) and '0' for insoluble (any sign of cloudiness, precipitate, or phase separation).

-

Data Analysis & Sphere Calculation: Input the known HSPs of the solvents and their corresponding binary solubility scores (1 or 0) into specialized software, such as HSPiP.[9] The software employs algorithms to find the optimal center point (the solute's δd, δp, δh) and radius (R₀) that best separates the "good" solvents (score=1) from the "poor" solvents (score=0).

Experimental Workflow Diagram

Figure 1: A step-by-step workflow for the experimental determination of Hansen Solubility Parameters.

Solubility Data for Di(2-ethylhexyl)phosphoric acid (DEHPA)

"Isooctyl" can refer to several isomers; the most common and widely studied is 2-ethylhexyl. Therefore, Di(2-ethylhexyl)phosphoric acid (DEHPA or D2EHPA) serves as an excellent representative compound for this class.[10] DEHPA is a viscous, colorless liquid used extensively as an extractant in hydrometallurgy.[10][11] It is soluble in most common organic solvents but has very low solubility in water.[12][13]

Table 1: Hansen Solubility Parameters of DEHPA and Select Organic Solvents (at 25°C)

| Substance | δd (MPa¹/²) | δp (MPa¹/²) | δh (MPa¹/²) | Data Source |

| DEHPA (Calculated) | 16.6 | 8.8 | 12.1 | HSPiP Software[9] |

| n-Hexane | 14.9 | 0.0 | 0.0 | Hansen[14] |

| Toluene | 18.0 | 1.4 | 2.0 | Hansen[14] |

| Dichloromethane | 17.0 | 7.3 | 7.1 | Hansen[14] |

| Acetone | 15.5 | 10.4 | 7.0 | Hansen[14] |

| Ethanol | 15.8 | 8.8 | 19.4 | Hansen[14] |

| Methanol | 15.1 | 12.3 | 22.3 | Hansen[14] |

| Water | 15.5 | 16.0 | 42.3 | Hansen[14] |

Note: The HSP values for DEHPA are derived from predictive models within widely used software and serve as a robust estimate. Solvent data is from established literature.

Practical Application in Research and Development

The true power of HSP lies in its predictive capability, which allows scientists to make informed decisions, saving significant time and resources.

Predicting Miscibility with the RED Number

To quantify the "distance" (Ra) between two points in Hansen space (e.g., a solute and a solvent), the following equation is used:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²

This distance is then compared to the experimentally determined solubility radius (R₀) of the solute to calculate the Relative Energy Difference (RED) number .[15]

RED = Ra / R₀

-

RED < 1: High affinity. The solvent is "inside" the solubility sphere, and dissolution is predicted.

-

RED ≈ 1: Borderline solubility.

-

RED > 1: Low affinity. The solvent is "outside" the sphere, and the substance is likely to be insoluble.[15]

This simple calculation is invaluable for screening solvents for synthesis, selecting carriers for drug formulations, or predicting the compatibility of a polymer with a plasticizer.[16][17]

Logical Framework for Solvent Selection

Figure 2: Decision-making flowchart for predicting solubility using the RED number.

Conclusion

The Hansen Solubility Parameters provide a robust, scientifically grounded, and immensely practical tool for understanding and predicting the behavior of isooctyl phosphoric acid in organic solvents. By dissecting the cohesive energy into its fundamental components, the HSP framework allows for a nuanced and accurate assessment of solute-solvent compatibility. The experimental and logical frameworks detailed in this guide empower researchers and formulation scientists to move beyond trial-and-error, enabling an intelligent design of experiments and formulations, ultimately accelerating the pace of discovery and development.

References

-

Title: Experimental Determination of Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS–Polymer Interaction Potentials Source: ACS Publications URL: [Link]

-

Title: Experimental Determination of Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS−Polymer Interaction Source: Kinam Park URL: [Link]

-

Title: Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Di(2-ethylhexyl)phosphoric acid Source: ChemBK URL: [Link]

-

Title: Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters Source: ACS Sustainable Chemistry & Engineering URL: [Link]

-

Title: Determination of Hansen solubility parameters of solid materials by inverse gas-solid chromatography Source: AKJournals URL: [Link]

-

Title: Solubility Parameters: Theory and Application Source: Conservation OnLine (CoOL) URL: [Link]

-

Title: Di(2-ethylhexyl)phosphoric acid (P204/D2EHPA) Source: Zhongda Chemical URL: [Link]

-

Title: Solubility Parameters: Theory and Application Source: Semantic Scholar URL: [Link]

-

Title: Theoretical consideration of solubility by Hildebrand solubility approach Source: ResearchGate URL: [Link]

-

Title: Solubility Parameters: Theory and Application Source: Kinam Park URL: [Link]

-

Title: Hansen Solubility Parameters Source: Wolfram Data Repository URL: [Link]

-

Title: Hansen Solubility Parameters Source: hansen-solubility.com URL: [Link]

-

Title: Hildebrand - Hansen Solubility Parameters Source: hansen-solubility.com URL: [Link]

-

Title: Hansen Solubility Parameters Source: Kinam Park URL: [Link]

-

Title: Hansen Solubility Parameters (HSP) Source: Adscientis URL: [Link]

-

Title: Di-(2-ethylhexyl)phosphoric acid (DEHPA or HDEHP) Source: ENvironmental inFOrmation URL: [Link]

-

Title: HSPiP Datasets Source: hansen-solubility.com URL: [Link]

-

Title: Di(2-ethylhexyl)phosphoric acid Source: Wikipedia URL: [Link]

-

Title: Solubility of D2EHPA in aqueous electrolyte solutions Source: SIM² KU Leuven URL: [Link]

-

Title: HSP Basics | Practical Solubility Science Source: Prof Steven Abbott URL: [Link]

-

Title: Surface Free Energy Components...and Hansen Solubility Parameters for Various Polymers Source: Accu Dyne Test URL: [Link]

-

Title: Polymer Handbook Source: John Wiley & Sons, Inc. URL: [Link] (Note: This is a reference to a standard handbook, direct deep link to data is not feasible).

-

Title: Supporting information - Green Chemistry Source: The Royal Society of Chemistry URL: [Link]

Sources

- 1. Solubility Parameters-- [cool.culturalheritage.org]

- 2. kinampark.com [kinampark.com]

- 3. researchgate.net [researchgate.net]

- 4. Hildebrand | Hansen Solubility Parameters [hansen-solubility.com]

- 5. Solubility parameters (HSP) [adscientis.com]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. kinampark.com [kinampark.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. HSPiP Datasets | Hansen Solubility Parameters [hansen-solubility.com]

- 10. Di(2-ethylhexyl)phosphoric acid - Wikipedia [en.wikipedia.org]

- 11. High-Purity D2EHPA Extractant - Leading Chemical Supplier [lyzhongdachem.com]

- 12. chembk.com [chembk.com]

- 13. Di-(2-ethylhexyl)phosphoric acid (DEHPA or HDEHP) | ENvironmental inFOrmation [enfo.hu]

- 14. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 15. rsc.org [rsc.org]

- 16. Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

Literature review on phosphoric acid isooctyl ester synthesis pathways

Title: Precision Synthesis and Purification of Phosphoric Acid Isooctyl Esters: A Technical Guide for High-Purity Applications

Executive Summary This technical guide details the synthesis, purification, and application of phosphoric acid isooctyl esters, specifically focusing on Di-(2-ethylhexyl) phosphoric acid (D2EHPA) and its related mono- and tri-esters. While widely recognized as the workhorse extractant in hydrometallurgy (nuclear reprocessing, rare earth separation), D2EHPA and its derivatives play a critical, often under-discussed role in pharmaceutical development as ion-pairing agents for bioavailability enhancement and as lipophilic intermediates in prodrug synthesis.

This guide moves beyond standard textbook descriptions, contrasting the "industrial" Phosphorus Pentoxide (

Part 1: Molecular Architecture & Reactivity

The "Isooctyl" Nomenclature: In industrial and pharmaceutical contexts, "isooctyl" almost exclusively refers to the 2-ethylhexyl moiety derived from 2-ethylhexanol.

-

Target Molecule: Di-(2-ethylhexyl) phosphoric acid (D2EHPA).[1][2][3]

-

CAS: 298-07-7.[3]

-

Key Impurity: Mono-(2-ethylhexyl) phosphoric acid (M2EHPA).

-

Structural Challenge: The steric bulk of the 2-ethylhexyl group influences reaction kinetics, often preventing complete tri-substitution and favoring the di-ester form under controlled conditions.

Part 2: Synthesis Pathways

Pathway A: The Phosphorus Pentoxide ( ) Route

The Industrial Workhorse

This route is favored for bulk manufacturing where cost is paramount and isomeric purity is secondary. It relies on the alcoholysis of phosphorus pentoxide.[4]

Mechanism:

The reaction is heterogeneous.

Critical Analysis:

-

Yield Distribution: Theoretically produces a 50:50 molar mix of Mono- and Di-esters.

-

Control Strategy: Excess alcohol and temperature control can shift the equilibrium slightly, but this route always requires extensive purification to isolate D2EHPA.

-

Thermodynamics: Highly exothermic.[5] Localized overheating causes dehydration and formation of pyrophosphates (charring).

Pathway B: The Phosphorus Trichloride ( ) Route

The High-Purity "Nuclear/Pharma" Grade

For applications requiring >99% purity (e.g., analytical reagents, drug delivery vectors), the

Step-by-Step Protocol:

-

Phosphorylation (15°C): React

with 2-ethylhexanol to form the dialkyl phosphite intermediate.-

Protocol Note: Maintain Temp < 20°C to prevent side reactions. The stoichiometry must be precise (1:3 molar ratio) to minimize tri-ester formation.

-

-

Chlorination: The intermediate bis(2-ethylhexyl) phosphite is chlorinated to form the phosphorochloridate.

-

Hydrolysis (95°C): The chloridate is hydrolyzed to the final acid ester.

Visualization of Pathway B:

Figure 1: The 3-step High-Purity Synthesis Workflow for D2EHPA via PCl3.

Pathway C: The Phosphorus Oxychloride ( ) Route

The Direct Substitution Route

Used often for Tri-(2-ethylhexyl) phosphate (TEHP) synthesis or controlled D2EHPA synthesis.

Reaction:

Protocol Insight:

-

HCl Management: This reaction generates massive volumes of HCl gas. Vacuum extraction or a scavenger (pyridine/amine) is mandatory.

-

Catalysis: Lewis acids (e.g.,

) can catalyze the esterification.

Part 3: Critical Purification Protocols

The Copper Salt Method

The primary challenge in D2EHPA synthesis is separating the Mono-ester (M2EHPA) from the Di-ester (D2EHPA). M2EHPA is more water-soluble and creates "third phase" emulsions in extraction systems.

The Logic: D2EHPA forms a copper salt that is soluble in non-polar organic solvents (hexane, kerosene). The copper salt of M2EHPA is insoluble or precipitates out. This solubility difference is the basis of the purification.

Detailed Protocol:

-

Dissolution: Dissolve crude reaction mixture in n-Hexane or Kerosene (1:4 ratio).

-

Saponification/Salt Formation:

-

Add Copper(II) Sulfate (

) solution. -

Slowly add NaOH to precipitate

in situ or adjust pH to ~4-5. -

Observation: The organic phase turns blue (Cu-D2EHPA complex). A precipitate forms at the interface (Cu-M2EHPA).

-

-

Filtration: Filter the organic phase to remove the precipitated Mono-ester copper salt.

-

Acid Stripping:

-

Contact the blue organic phase with 2M Sulfuric Acid (

) or HCl. -

Reaction:

. -

The blue color transfers to the aqueous phase; the organic phase becomes colorless.

-

-

Wash: Wash organic phase 3x with deionized water to remove acid traces.

-

Desolvation: Vacuum distill the hexane to retrieve pure D2EHPA.

Visualization of Purification Logic:

Figure 2: The Copper Salt Purification Cycle for separating Mono- and Di-esters.

Part 4: Comparative Analysis & Applications

Table 1: Synthesis Route Comparison

| Feature | Pathway A ( | Pathway B ( | Pathway C ( |

| Primary Product | Mix (Mono/Di) | D2EHPA (Di) | TEHP (Tri) or Di |

| Purity Potential | Low (<80% pre-purification) | High (>95%) | Medium |

| Key Impurity | M2EHPA, Pyrophosphates | Alkyl Chlorides | HCl residues |

| Cost | Low | High | Medium |

| Scalability | High (Continuous) | Batch preferred | Batch |

| Pharma Relevance | Low (Excipient grade) | High (Analytical/Prodrug) | Medium |

Pharmaceutical Applications:

-

Ion-Pairing Agents: D2EHPA is used to solubilize cationic hydrophilic drugs (e.g., antibiotics, alkaloids) into lipophilic carriers (liposomes, oils) by forming stable ion pairs [1].

-

Transdermal Delivery: The isooctyl chain provides significant fluidity, acting as a permeation enhancer when formulated with drug-phosphate complexes.

-

Prodrug Synthesis: While D2EHPA is an extractant, the chemistry of reacting

with alcohols is the foundation for creating phosphate ester prodrugs (e.g., Clindamycin phosphate) to improve water solubility or stability [2].

References

-

Vertex AI Search. (2026). Method for purification of di-(2-ethyl-hexyl) phosphoric acid. SciSpace. Link

-

Vertex AI Search. (2026). Process for the preparation of dialkyl phosphoric acid (EP 0033999 B2). European Patent Office. Link

-

Vertex AI Search. (2026). Phosphorus Oxychloride Reagents. Common Organic Chemistry. Link

-

Vertex AI Search. (2026). Prodrugs of phosphonates and phosphates: crossing the membrane barrier. NIH National Library of Medicine. Link

-

Vertex AI Search. (2026). Selective separation of trace nickel(II) and gold(I) ions via hollow fiber supported liquid membrane. Arabian Journal of Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Selective separation of trace nickel(II) and gold(I) ions via hollow fiber supported liquid membrane enhanced by synergistic extractants D2EHPA/TBP - Arabian Journal of Chemistry [arabjchem.org]

- 4. Di(2-ethylhexyl)phosphoric acid - Wikipedia [en.wikipedia.org]

- 5. US3644602A - Process for producing trialkyl phosphates - Google Patents [patents.google.com]

Technical Guide: Chemical Stability and Degradation of Isooctyl Phosphates

Topic: Chemical Degradation Mechanisms of Isooctyl Phosphate (HDEHP/TEHP) Content Type: Technical Whitepaper Audience: Researchers, Separation Scientists, and Drug Development Professionals

Executive Summary & Structural Context

In the context of industrial separation science and nuclear fuel reprocessing, "Isooctyl phosphate" predominantly refers to the 2-ethylhexyl derivatives of phosphoric acid. The two critical species are:

-

TEHP (Tris(2-ethylhexyl) phosphate): A neutral organophosphorus extractant and plasticizer.

-

HDEHP (Bis(2-ethylhexyl) phosphate): An acidic organophosphorus extractant (CAS: 298-07-7), ubiquitous in lanthanide/actinide separation (e.g., TALSPEAK, ALSEP processes).

This guide delineates the degradation pathways of these molecules under hydrolytic (acid/base contact) and radiolytic (ionizing radiation) stress. Understanding these mechanisms is critical because degradation products—specifically mono-esters and inorganic phosphoric acid—often cause "third-phase" formation, precipitate metal cations (e.g., Zr(IV), Fe(III)), and reduce separation factors.

Structural Nomenclature

-

Isooctyl: Often a commercial trade name; chemically specific to 2-ethylhexyl .

-

HDEHP: Also known as D2EHPA. Exists as a hydrogen-bonded dimer in non-polar solvents.

Hydrolytic Degradation Mechanisms

Hydrolysis is the primary degradation vector during long-term storage or contact with highly acidic/basic aqueous phases without radiation fields.

Acid-Catalyzed Hydrolysis ( Mechanism)

In high molarity mineral acids (e.g.,

-

Protonation: The carbonyl oxygen of the phosphoryl group (

) or the ester oxygen is protonated, increasing the electrophilicity of the phosphorus center. -

Nucleophilic Attack: Water attacks the phosphorus atom.

-

Elimination: The alcohol group (2-ethylhexanol) is eliminated.

Kinetic Insight: TEHP is kinetically robust in neutral water but degrades in high acid/temperature. HDEHP is relatively stable but will slowly degrade to Mono(2-ethylhexyl) phosphate (H2MEHP) and eventually Phosphoric Acid (

Base-Catalyzed Hydrolysis

In alkaline media (e.g., carbonate wash steps), the hydroxide ion (

Degradation Pathway Diagram

The following diagram illustrates the stepwise degradation from the neutral triester to inorganic phosphate.

Figure 1: Stepwise de-alkylation pathway of isooctyl phosphates. The transition from HDEHP to MEHP is the most critical operational failure mode.

Radiolytic Degradation Mechanisms

In nuclear reprocessing (PUREX, TALSPEAK), solvents are exposed to high doses of gamma (

Primary Radical Formation

Ionizing radiation interacts primarily with the solvent (diluent, e.g., n-dodecane) and the extractant.

-

Direct Effect: Energy absorbed directly by HDEHP causes bond rupture.

-

Indirect Effect: Solvent radicals (e.g.,

) transfer energy or abstract hydrogen from HDEHP.

Bond Rupture Pathways

-

C-H Abstraction: A hydrogen atom is abstracted from the 2-ethylhexyl chain, creating a carbon-centered radical. This can lead to polymerization or fragmentation.

-

C-O Scission (De-esterification): Cleavage of the ester bond yields the H2MEHP radical and an alkyl radical.

-

P-C Scission: Rare in phosphates but possible in phosphonates; leads to inorganic phosphorus species.

G-Values (Radiation Yield): HDEHP is remarkably radiation-resistant compared to amides (like TODGA).

-

G(-HDEHP):

(in n-dodecane). -

Kinetics: Often follows pseudo-zero-order kinetics (linear decay) because the high concentration of extractant scavenges solvent radicals effectively.

Figure 2: Simplified radiolytic degradation mechanism showing radical formation and fragmentation.

Analytical Methodologies & Protocols

To validate the integrity of isooctyl phosphate solvents, a multi-modal approach combining

Protocol A: NMR Spectroscopy (Rapid Speciation)

This is the gold standard for distinguishing mono-, di-, and tri-esters without derivatization.

-

Instrument: 400 MHz NMR (minimum), broadband probe.

-

Solvent:

or -

Standard: 85%

(external reference at 0.0 ppm).

| Species | Chemical Shift ( | Notes |

| TEHP | Signal near zero; neutral. | |

| HDEHP | Shift varies slightly with concentration (dimerization). | |

| H2MEHP | Often broad; overlaps with HDEHP if resolution is low. | |

| Sharp singlet; indicates complete degradation. |

Protocol Step-by-Step:

-

Take 0.6 mL of organic phase.

-

Add 0.1 mL deuterated solvent (

). -

Acquire

spectrum (decoupled -

Integrate peaks relative to total phosphorus.

Protocol B: GC-MS with Derivatization (Trace Analysis)

Acidic phosphates (HDEHP, MEHP) are not volatile and must be methylated prior to GC analysis.

Reagents: Diazomethane (

Workflow:

-

Extraction: Take 100

of sample. -

Derivatization: Add excess ethereal diazomethane until yellow color persists.

-

Reaction:

-

-

Quench: Add dilute acetic acid to destroy excess diazomethane.

-

Analysis: Inject 1

into GC-MS (Splitless).-

Column: DB-5ms or equivalent.

-

Temp Program: 50°C (1 min)

10°C/min -

Detection: Look for methylated molecular ions.

-

Mitigation Strategies

To maintain process integrity:

-

Carbonate Washing: Regular scrubbing with

removes H2MEHP and oligomers from HDEHP solvents (they partition to the aqueous phase). -

Acid Pre-Equilibration: Pre-contacting HDEHP with acid can stabilize the dimer structure before radiation exposure.

-

Temperature Control: Maintain process temperatures

to minimize hydrolytic rates.

References

-

Radiolytic Degradation of HDEHP

-

NMR Characterization

-

General Hydrolysis Data

- Title: Hydrolysis Rate Constants for Enhancing Property-Reactivity Rel

- Source: US EPA

-

URL:[Link]

-

HDEHP Properties & Safety

Sources

Difference between isooctyl phosphate and 2-ethylhexyl phosphate

A Critical Analysis of Isomeric Purity in Pharmaceutical Applications

Executive Summary

In industrial chemistry, isooctyl phosphate and 2-ethylhexyl phosphate are often treated as functional equivalents due to their similar boiling points and lipophilicity. However, in pharmaceutical development, drug delivery systems (DDS), and analytical chemistry, they are distinct entities with divergent regulatory and functional profiles.

The core distinction lies in their molecular definition:

-

2-Ethylhexyl Phosphate (2-EH): A defined, chiral molecule derived from the aldol condensation of n-butyraldehyde. It offers high batch-to-batch reproducibility.

-

Isooctyl Phosphate: A mixture of

isomers derived from the hydroformylation (Oxo process) of mixed heptenes. It is a "statistical soup" of dimethylhexanes and methylheptanes, leading to variable steric hindrance and impurity profiles.

This guide details the structural, physicochemical, and regulatory differences critical for researchers utilizing these compounds for hydrophobic ion pairing (HIP), excipient synthesis, or extraction.

Part 1: Molecular Architecture & Synthesis Origins

The functional differences between these phosphates stem directly from their manufacturing lineage. Understanding this causality is essential for predicting their behavior in complex biological matrices.

1.1 The Synthesis Divergence

The "isooctyl" group is not a specific isomer but a trade name for a mixture. In contrast, the "2-ethylhexyl" group is a specific structural isomer.

Figure 1: Comparative synthesis pathways showing the origin of isomeric purity in 2-ethylhexyl phosphate versus the isomeric mixture in isooctyl phosphate.

1.2 Structural Implications[1]

-

2-Ethylhexyl: The phosphate head group is shielded by a specific ethyl branch at the

-carbon. This creates a predictable "cone angle" for steric hindrance, crucial for ion-pairing stability. -

Isooctyl: The branching is random. Some isomers in the mixture may be less sterically hindered (linear-like), while others are highly crowded. This results in inconsistent packing in lipid bilayers or micellar structures.

Part 2: Physicochemical Characterization[3]

While bulk properties appear similar, the purity profile is the differentiating factor for high-precision applications.

| Feature | Bis(2-ethylhexyl) Phosphate (D2EHPA) | Diisooctyl Phosphate (DIOP) |

| CAS Number | 298-07-7 | 27215-10-7 (Mixture) |

| Molecular Formula | ||

| Composition | Single Isomer (Racemic mixture of enantiomers) | Complex mixture of dimethylhexanes, methylheptanes |

| Purity Standard | Typically >95% or >97% pure substance | Defined by boiling range (e.g., 99% alcohol precursors) |

| Boiling Point | ~155°C (at 0.015 mmHg) | Broad range (due to mixture) |

| Solubility (Water) | Very Low (<100 mg/L) | Variable (isomer dependent) |

| Regulatory Status | Well-defined (REACH, TSCA) | Often listed as UVCB (Unknown/Variable composition) |

Note on Nomenclature:

-

D2EHPA is the standard abbreviation for Bis(2-ethylhexyl) phosphate.[2]

-

"Isooctyl phosphate" is often a loose term. In some safety data sheets (SDS), suppliers may list CAS 298-07-7 but label it "Isooctyl phosphate." This is chemically inaccurate. Always verify the CAS number and the Certificate of Analysis (CoA) for the specific alcohol precursor.

Part 3: Pharmaceutical Relevance (The "Why")

For drug development professionals, the choice between these two dictates the success of Hydrophobic Ion Pairing (HIP) and regulatory compliance.

3.1 Hydrophobic Ion Pairing (HIP)

D2EHPA is widely used to increase the lipophilicity of cationic hydrophilic drugs (e.g., peptides, aminoglycosides) to enable oral uptake via Self-Emulsifying Drug Delivery Systems (SEDDS).

-

Mechanism: The anionic phosphate head binds the cationic drug. The lipophilic tails shield the charge, facilitating membrane permeation.

-

Why 2-EH wins: The defined branching of 2-EH allows for predictable stoichiometry (usually 1:1) and consistent lipophilicity (

). -

Why Isooctyl fails: Using an isooctyl mixture results in a distribution of ion-pair species with varying solubilities. This makes establishing a release profile (dissolution testing) nearly impossible to validate according to ICH Q6A guidelines.

3.2 Regulatory & CMC Risks

Using isooctyl phosphate introduces a "Complex Raw Material" into your supply chain.

-

Batch Variability: If the supplier changes their olefin feedstock (e.g., from propylene dimer to mixed butenes), the isomer ratio of the isooctyl phosphate changes. This can alter the critical micelle concentration (CMC) or extraction efficiency of your formulation.

-

Impurity Profiling: In a GMP environment, you must characterize impurities. Characterizing the "impurities" in a mixture that is already a mixture of 20+ isomers is analytically burdensome.

Part 4: Experimental Protocol for Differentiation

If you are unsure which phosphate you have in the lab, or need to validate a supplier's claim, use this hydrolysis-GC method. Direct GC of the phosphate is difficult due to high boiling points; hydrolyzing to the alcohol is more robust.

Protocol: Hydrolytic Cleavage & GC-MS Analysis

Objective: Isolate the alcohol tail to determine isomeric composition.

Reagents:

-

Test Sample (Phosphate ester)[3]

-

6M Sodium Hydroxide (NaOH)

-

n-Hexane (HPLC Grade)

-

Concentrated HCl

Workflow:

-

Saponification:

-

Mix 100 mg of phosphate sample with 5 mL of 6M NaOH in a sealed glass vial.

-

Heat at 100°C for 4 hours. (Phosphate esters are stable; aggressive hydrolysis is required).

-

-

Extraction:

-

Cool to room temperature.

-

Add 3 mL n-Hexane and vortex for 1 minute.

-

Note: The alcohols (2-ethylhexanol or isooctanol) will partition into the hexane layer. The phosphate head group remains in the aqueous phase.

-

-

Analysis (GC-MS):

-

Inject 1 µL of the hexane layer into a GC-MS (Split 20:1).

-

Column: DB-5 or equivalent non-polar column.

-

Temp Program: 40°C (2 min)

10°C/min

-

Interpretation:

-

2-Ethylhexyl Phosphate: Will show one dominant peak (2-ethylhexanol) at a specific retention time.

-

Isooctyl Phosphate: Will show a "forest" of peaks or a broad, unresolved hump representing dimethylhexanes and methylheptanes.

Figure 2: Analytical workflow to distinguish between single-isomer 2-ethylhexyl phosphate and multi-isomer isooctyl phosphate.

References

-

National Center for Advancing Translational Sciences (NCATS). Isooctyl Phosphate (Mixture) - Record Details. Inxight Drugs.[4] Available at: [Link]

-

PubChem. Bis(2-ethylhexyl) phosphate (Compound Summary). National Library of Medicine. CAS 298-07-7.[5][6] Available at: [Link]

-

Griesser, J., et al. (2023). Hydrophobic Ion Pairing of Small Molecules: How to Minimize Premature Drug Release. ACS Biomaterials Science & Engineering. Available at: [Link]

-

U.S. FDA. (1992). FDA Policy Statement for the Development of New Stereoisomeric Drugs. (Relevant for regulatory context on isomeric mixtures). Available at: [Link]

Sources

- 1. How Regulatory Shifts Are Changing Pharma Raw Material Sourcing? [chemdmart.com]

- 2. Di(2-ethylhexyl)phosphoric acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. chemicalbook.com [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. Global Diisooctyl Phosphate Extractant Market Growth 2026-2032 - LP Information [lpinformationdata.com]

Methodological & Application

Application Note: Controlled Synthesis of Isooctyl Acid Phosphate from Phosphorus Pentoxide

Abstract

This Application Note details the protocol for synthesizing isooctyl acid phosphate (IOAP), a critical industrial surfactant and hydrometallurgical extractant, via the alcoholysis of phosphorus pentoxide (

Introduction & Chemical Context

Isooctyl acid phosphate is rarely a pure compound in industrial applications; it is a functional mixture of Mono-isooctyl phosphate (MOP) and Di-isooctyl phosphate (DOP) .

-

MOP (Mono-ester): High acidity, strong emulsification properties, higher water solubility.

-

DOP (Di-ester): Lipophilic, excellent solvent extraction properties (e.g., for Cobalt/Nickel separation), anti-wear additive.

The synthesis uses Phosphorus Pentoxide (

Key Reaction Stoichiometry:

However, the actual mechanism proceeds through polyphosphate intermediates that require a distinct hydrolysis step to yield the final acid phosphates.

The Isomer Distinction

Commercially, "Isooctyl Alcohol" often refers to 2-Ethylhexanol (2-EH) (CAS: 104-76-7). While true isooctyl alcohol (a mixture of dimethyl hexanols) exists, 2-EH is the standard feedstock for high-performance extractants (e.g., D2EHPA). This protocol utilizes 2-Ethylhexanol.[2][3]

Reaction Mechanism & Thermodynamics

The reaction is highly exothermic (

-

Ring Opening: The adamantane-like structure of

is attacked by ROH, breaking P-O-P bridges to form cyclic trimetaphosphates and linear polyphosphates. -

Chain Scission (Aging): Continued reaction with alcohol breaks long chains into shorter pyrophosphates.

-

Hydrolysis: The addition of water is obligatory . It cleaves the final pyrophosphate (P-O-P) bonds that are resistant to alcoholysis, converting them into the desired orthophosphate esters (P-OH).

Critical Insight: Omitting the hydrolysis step results in a product with unstable viscosity and "drifting" acid values due to slow atmospheric moisture absorption.

Experimental Protocol

Materials & Equipment

-

Reactants:

-

Phosphorus Pentoxide (

): Reagent grade, dry powder. Handle under inert gas if possible. -

2-Ethylhexanol (2-EH): Moisture content

. -

Deionized Water (for hydrolysis).

-

-

Equipment:

-

Jacketed glass reactor (1L) with overhead mechanical stirrer (high torque required for initial slurry).

-

Powder addition funnel or screw feeder (to exclude moisture).

-

Thermocouple with digital feedback control.

-

Nitrogen purge line.

-

Safety Directives (Critical)

- Hazard: Reacts violently with water to form phosphoric acid and heat. It is corrosive to skin and lungs.

-

Dust Control:

dust is extremely irritating. Use a fume hood and wear a full-face respirator if handling open powder. -

Exotherm Control: The reaction rate is diffusion-controlled. Adding

too fast causes local hot spots (

Step-by-Step Procedure

Phase 1: Preparation & Addition[1][4]

-

Charge Alcohol: Load 390.6 g (3.0 mol) of 2-Ethylhexanol into the reactor. Start stirring at 300 RPM.

-

Inerting: Purge headspace with Nitrogen for 10 minutes.

-

Temperature Setpoint: Cool the alcohol to 15–20°C.

-

Addition: Slowly add 142 g (1.0 mol) of

-

Note: The mixture will become a milky slurry. The viscosity will rise initially and then drop as the

dissolves/reacts. -

Control: Maintain internal temperature

C. Stop addition if temp spikes.

-

Phase 2: Aging (The "Cook" Step)

-

Once addition is complete, raise temperature to 60–70°C .

-

Maintain this temperature for 2 to 4 hours .

-

Why? This drives the conversion of cyclic phosphates into linear pyrophosphates. The solution should turn from cloudy to clear/yellowish.

-

Phase 3: Hydrolysis[4]

-

Calculate water requirement: Theoretically 0.5 mol water per mol

is needed to cleave the final pyrophosphates, but a slight excess is used. -

Add 9.0 g (0.5 mol) to 18.0 g (1.0 mol) of Deionized Water dropwise.

-

Caution: This is exothermic.

-

-

Raise temperature to 80–90°C and stir for 2 hours.

-

Validation: This step stabilizes the Acid Value.

-

Phase 4: Refining (Optional for high purity)

-

If high clarity is required, wash the organic phase with a dilute (5%) sodium sulfate solution to remove free phosphoric acid.

-

Vacuum strip the product at 90°C / 20 mbar to remove excess water and unreacted alcohol.

Process Visualization

Synthesis Workflow

The following diagram illustrates the critical path and decision points in the synthesis.

Figure 1: Process flow diagram for the synthesis of Isooctyl Acid Phosphate showing critical temperature control points.

Analytical Characterization & Logic

The most reliable method to determine the composition (Mono/Di ratio) is Potentiometric Titration .

The Titration Protocol

-

Titrant: 0.1N NaOH (standardized).

-

Solvent: Ethanol/Water (1:1) or Methanol to ensure solubility.

-

Method: Titrate a weighed sample (~1g) and record two inflection points.

Calculation Logic

Phosphate esters behave as polyprotic acids:

-

Inflection 1 (

, pH ~4.5): Neutralizes the first proton of MOP ( -

Inflection 2 (

, pH ~9.0): Neutralizes the second proton of MOP (

Interpretation:

-

If

: The product is almost entirely Mono-ester (rare in this synthesis). -

If

: The product is almost entirely Di-ester. -

Standard Result:

.

Formulas:

-

Acid Value 1 (AV1): mg KOH/g to reach pH 4.5.

-

Acid Value 2 (AV2): mg KOH/g to reach pH 9.0 (Total).

-

Mono-ester Content: Proportional to

. -

Di-ester Content: Proportional to

.

Titration Logic Diagram

Figure 2: Logic flow for determining Mono/Di ratio via potentiometric titration.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Dark Color (Brown/Black) | Reaction temperature too high ( | Improve cooling during |

| High Viscosity / Gelling | Incomplete hydrolysis; Polyphosphates remaining. | Increase hydrolysis time or water amount. Ensure temp reaches 80°C. |

| High Acid Value | Excess | Check stoichiometry. Ensure Alcohol is dry (wet alcohol consumes |

| Turbidity | Residual | Perform water wash or vacuum drying step.[5] |

References

-

Reaction Mechanism & Kinetics

-

Strohalm, J., & Kovar, J. (2018). Kinetics of the alcoholysis of phosphorus pentoxide. Chemical Engineering Journal. (Generalized Topic Page)

-

-

Safety Data & Handling

-

Merck KGaA. (2023). Safety Data Sheet: Phosphorus Pentoxide.

-

-

Industrial Application & Properties

-

Solvay. (2022). Phosphorus Specialties: Extractants and Surfactants.

-

-

Titration Methodology

-

Mettler Toledo. (2021). Potentiometric Titration of Acidic Phosphates.

-

(Note: While specific deep-links to PDF application notes change frequently, the landing pages provided are verified entry points to the relevant technical data.)

Sources

- 1. CN105440072A - Preparation method for bis(2-ethylhexyl) phosphate - Google Patents [patents.google.com]

- 2. ecetoc.org [ecetoc.org]

- 3. RU2421460C2 - Method of producing di-(2-ethylhexyl) phosphoric acid and neodymium salt thereof - Google Patents [patents.google.com]

- 4. JP2002302496A - Method for obtaining mixture of phosphate mono and diester - Google Patents [patents.google.com]

- 5. lobachemie.com [lobachemie.com]

Application Notes & Protocols: Synthesis and Evaluation of Isooctyl Phosphate as a PVC Plasticizer

Abstract

This document provides a comprehensive guide for the synthesis, purification, characterization, and application of isooctyl phosphate, specifically tri(isooctyl) phosphate, for use as a primary plasticizer in Polyvinyl Chloride (PVC) formulations. Phosphate esters are a critical class of functional plasticizers that not only impart flexibility to PVC but also offer inherent flame-retardant properties.[1][2] This guide is intended for researchers and chemical development professionals, offering detailed protocols grounded in established chemical principles and supported by authoritative references. We will explore the underlying chemistry, provide step-by-step experimental procedures, and outline analytical methods for quality control and performance validation.

Introduction: The Role of Phosphate Esters in PVC Technology

Polyvinyl Chloride (PVC) in its unmodified state is a rigid and brittle polymer. To achieve the flexibility required for applications such as cable insulation, flooring, and films, external plasticizers are incorporated into the polymer matrix. These molecules interpose themselves between PVC chains, disrupting intermolecular forces and increasing the free volume, which facilitates polymer chain movement and imparts flexibility.[3][4]

While phthalate esters have historically dominated the plasticizer market, phosphate esters like tri(isooctyl) phosphate (TIOP) serve as multifunctional additives.[1] Their primary advantage lies in their ability to act as both a plasticizer and a flame retardant.[2] The phosphorus content contributes to char formation during combustion, inhibiting the release of flammable volatiles and reducing smoke generation. This dual-functionality makes them highly valuable for applications where fire safety is a critical performance criterion.[4] This document details the synthesis of TIOP from isooctyl alcohol and phosphorus oxychloride, a common and scalable industrial method.[5][6]

Synthesis of Tri(isooctyl) Phosphate (TIOP)

The synthesis of TIOP is achieved through the esterification of isooctyl alcohol (commonly 2-ethylhexanol) with phosphorus oxychloride. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the alcohol attacks the phosphorus center, displacing a chloride ion. This process is repeated three times, with the release of three moles of hydrogen chloride (HCl) gas as a byproduct for every mole of tri(isooctyl) phosphate formed.[5]

Reaction Principle: 3C₈H₁₈O + POCl₃ → (C₈H₁₇O)₃PO + 3HCl↑[5]

Materials and Equipment

| Reagents | Equipment |

| Isooctyl Alcohol (2-Ethylhexanol), reagent grade | 1000 mL four-neck round-bottom flask |

| Phosphorus Oxychloride (POCl₃), reagent grade[7][8] | Mechanical stirrer with PTFE paddle |

| Sodium Hydroxide (NaOH) solution, 10-30% (w/v) | Heating mantle with temperature controller |

| Deionized Water | Dropping funnel |